(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
Description
This compound is a stereochemically complex oxazinone derivative featuring a benzyl group at the 4-position and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether protecting group at the 7-position. Its core structure includes a fused cyclopenta[b][1,4]oxazin-3-one system with three defined stereocenters (4aR,7R,7aR). The TBDPS group is critical for steric protection during synthetic steps, while the benzyl substituent may influence reactivity or binding properties in downstream applications.
Properties
Molecular Formula |
C30H35NO3Si |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27-,29-/m1/s1 |
InChI Key |
KFRMICKYMZONRP-LSMIHOHGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyl and tert-butyldiphenylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials .
Mechanism of Action
The mechanism of action of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on functional groups, synthetic methods, stereochemistry, and protective strategies.
Structural and Functional Group Comparisons
tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c)
- Key Features :
- Contains a tert-butyl ester and methoxy group.
- Uses a smaller tert-butyldimethylsilyl (TBS) group compared to the target’s TBDPS.
- Lacks a benzyl substituent but includes a fused isoindole system. Synthesis: Prepared via [4+3] cycloaddition (84% yield), highlighting efficient stereochemical control.
(4aS,5S,7R,8aS)-5-methyl-2-phenyl-7-(((2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methoxy)-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]oxazin-3(5H)-one (4a) Key Features:
- Shares an oxazinone core but incorporates multiple benzyloxy groups and a glycosyl moiety.
- Differs in stereochemistry (4aS,5S,7R,8aS) and lacks a silyl protecting group.
- Synthesis : Involves multi-step glycosylation, emphasizing the challenges of stereochemical fidelity in polycyclic systems.
- Relevance : Highlights the target compound’s unique combination of a benzyl group and TBDPS protection, which may confer distinct solubility or reactivity profiles.
Protective Group Strategies
| Compound | Protecting Group | Steric Bulk | Stability | Reference |
|---|---|---|---|---|
| Target Compound | TBDPS | High | High | N/A |
| 93c | TBS | Moderate | Moderate | |
| 4a | Benzyloxy | Low | Variable |
Stereochemical Complexity
- The target compound’s three stereocenters (4aR,7R,7aR) present a higher synthetic challenge than 93c (two stereocenters) or 4a (four stereocenters with differing configurations). This complexity necessitates advanced chiral auxiliaries or catalytic asymmetric methods.
Database Resources for Comparative Analysis
While the evidence lacks bioactivity data for the target compound, databases like ChEMBL and PubChem catalog physicochemical and bioactivity profiles of analogous molecules. For example, silyl-protected oxazinones often exhibit improved metabolic stability compared to their unprotected counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
